molecular formula C28H34 B14689373 1,1',1''-(Decane-1,3,5-triyl)tribenzene CAS No. 29879-87-6

1,1',1''-(Decane-1,3,5-triyl)tribenzene

Cat. No.: B14689373
CAS No.: 29879-87-6
M. Wt: 370.6 g/mol
InChI Key: CQUBCBYPRGQODY-UHFFFAOYSA-N
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Description

1,1',1''-(Decane-1,3,5-triyl)tribenzene is a tripodal organic compound featuring three benzene rings connected via a decane chain at the 1,3,5-positions. These compounds are often utilized in coordination polymers, metal-organic frameworks (MOFs), and organic synthesis due to their symmetry and functional versatility .

Properties

CAS No.

29879-87-6

Molecular Formula

C28H34

Molecular Weight

370.6 g/mol

IUPAC Name

1,5-diphenyldecan-3-ylbenzene

InChI

InChI=1S/C28H34/c1-2-3-7-20-27(25-16-10-5-11-17-25)23-28(26-18-12-6-13-19-26)22-21-24-14-8-4-9-15-24/h4-6,8-19,27-28H,2-3,7,20-23H2,1H3

InChI Key

CQUBCBYPRGQODY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene typically involves the reaction of decane derivatives with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where decane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the compound’s purity for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the benzene rings.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.

    Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’,1’'-(Decane-1,3,5-triyl)tribenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s benzene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the decane backbone provides hydrophobic interactions that can influence the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 1,1',1''-(Decane-1,3,5-triyl)tribenzene and its analogs:

Compound Name Central Core/Chain Molecular Weight Functional Groups Key Applications/Properties References
1,1',1''-(Decane-1,3,5-triyl)tribenzene Decane (C₁₀H₂₀) ~418.6* Benzene rings Hypothetical use in flexible MOFs, surfactants N/A
1,3,5-Triphenylcyclohexane Cyclohexane 328.49 Benzene rings Chromatography standard, rigid framework
(1-Methylhexane-1,3,5-triyl)trisbenzene Hexane (C₆H₁₃) 328.49 Benzene rings, methyl branch Intermediate in organic synthesis
Benzene-1,3,5-triyl triformate (TFBen) Benzene 282.17 Formate esters CO surrogate in carbonylative reactions
1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) Aromatic (trimethylbenzene) ~478.5† Imidazole, methyl groups Ligand for cationic MOFs

*Estimated based on C₁₀H₂₀ + 3(C₆H₅); †Calculated from .

Key Observations:

Central Chain Flexibility: The decane chain in the target compound offers greater conformational flexibility compared to rigid cyclohexane or aromatic cores. This flexibility may enhance adaptability in MOF formation but reduce thermal stability . In contrast, TFBen’s benzene core with formate esters enables precise reactivity as a CO surrogate, a feature absent in non-functionalized analogs .

Hydrophobicity and Solubility: Longer alkyl chains (e.g., decane vs. The methyl-branched hexane variant () may exhibit intermediate solubility due to steric effects .

Applications in Coordination Chemistry :

  • Imidazole- and pyridine-functionalized analogs () form stable MOFs with transition metals, whereas the target compound’s lack of heteroatoms may necessitate alternative coordination strategies .

Physicochemical Properties

  • Thermal Stability : Aromatic-core compounds (e.g., TFBen) exhibit higher thermal stability (>200°C) due to conjugated π-systems, whereas alkyl-chain analogs may degrade at lower temperatures .

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